molecular formula C37H46N4O8 B1624328 {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid CAS No. 272120-41-9

{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid

Cat. No.: B1624328
CAS No.: 272120-41-9
M. Wt: 674.8 g/mol
InChI Key: GDUSYVYMSBNFTK-UHFFFAOYSA-N
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Description

The compound {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is a sophisticated macrocyclic ligand with significant applications in the fields of chemistry, biology, and medicine. This compound, characterized by its four nitrogen atoms, offers unique coordination properties, making it an important molecule in the study of metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid involves several steps:

  • Formation of the Macrocyclic Ring: : This step typically employs cyclization reactions involving the reaction of appropriate diamines with dichlorides under basic conditions.

  • Introduction of Benzyloxy Groups: : Through protection and deprotection strategies, the benzyloxy groups are introduced to the macrocyclic ligand using benzyl bromide in the presence of base.

Industrial Production Methods

Industrial production methods focus on scaling up the synthetic routes using automated synthesizers and optimizing reaction conditions to achieve high yields and purity. The continuous flow techniques and advanced purification methods such as column chromatography are employed to meet the demand for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy groups, forming benzaldehyde derivatives.

  • Reduction: : Reduction reactions can target the oxoethyl groups to generate the corresponding alcohols.

  • Substitution: : Substitution reactions can occur at the benzyloxy positions or the acetic acid moiety, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substituting Reagents: : Alkyl halides or acyl chlorides for introducing new groups.

Major Products

Scientific Research Applications

{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid finds applications in multiple fields:

  • Chemistry: : Utilized as a ligand in coordination chemistry to form stable metal complexes.

  • Medicine: : Explored for its potential as a diagnostic agent in radiopharmaceuticals, especially in targeting specific tissues or cells.

  • Industry: : Used in catalysis and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

Mechanism and Molecular Targets

The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This coordination creates stable complexes, which can interact with biological molecules such as enzymes or receptors. The specific binding sites and interactions depend on the metal ion and the environment, allowing for targeted applications in diagnostics and therapy.

Pathways Involved

The pathways often involve the interaction of the metal-ligand complexes with specific biological targets, leading to changes in activity or structure. This can include inhibition of metalloproteins or modulation of metal ion availability in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): : A widely used macrocyclic ligand in radiopharmaceuticals.

  • 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): : Another macrocyclic ligand with fewer nitrogen atoms.

  • Cyclam derivatives: : Variations of the cyclam structure with different functional groups.

Unique Features

{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid is unique due to the presence of benzyloxy groups which enhance its hydrophobicity and potential for functionalization. These properties allow for diverse applications compared to other similar macrocyclic ligands. The unique combination of stability, coordination chemistry, and functional groups makes it a valuable compound in various research and industrial fields.

Properties

IUPAC Name

2-[4,7,10-tris(2-oxo-2-phenylmethoxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N4O8/c42-34(43)24-38-16-18-39(25-35(44)47-28-31-10-4-1-5-11-31)20-22-41(27-37(46)49-30-33-14-8-3-9-15-33)23-21-40(19-17-38)26-36(45)48-29-32-12-6-2-7-13-32/h1-15H,16-30H2,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUSYVYMSBNFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)OCC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3)CC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458222
Record name {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272120-41-9
Record name {4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Reactant of Route 2
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Reactant of Route 3
Reactant of Route 3
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Reactant of Route 4
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{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Reactant of Route 5
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{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid
Reactant of Route 6
{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid

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